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Compound of Interest

Compound Name: 1,4-Diethoxybutane

Cat. No.: B077941 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

a comprehensive overview of the spectroscopic data for 1,4-diethoxybutane, a key diether

solvent. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition.

Summary of Spectroscopic Data
The following tables provide a structured summary of the key spectroscopic data for 1,4-
diethoxybutane (CAS No: 13344-00-8, Molecular Formula: C₈H₁₈O₂). This information is

critical for the identification, characterization, and quality control of this compound in research

and industrial applications.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.41 q 4H -O-CH₂-CH₃

~3.38 t 4H -O-CH₂-CH₂-

~1.65 p 4H -O-CH₂-CH₂-

~1.18 t 6H -O-CH₂-CH₃
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Note: The predicted values are based on standard chemical shift ranges for ethers.

Experimental data from a definitive source such as SpectraBase may provide more precise

values.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not publicly available -O-CH₂-CH₃

Data not publicly available -O-CH₂-CH₂-

Data not publicly available -O-CH₂-CH₂-

Data not publicly available -O-CH₂-CH₃

Note: While spectral databases indicate the availability of ¹³C NMR data for 1,4-
diethoxybutane, specific chemical shift values are not publicly accessible in the searched

resources.[1]

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹) Intensity Assignment

Data not publicly available Strong C-O-C stretch

Data not publicly available Strong C-H stretch (sp³)

Data not publicly available Medium C-H bend

Note: The IR spectrum for 1,4-diethoxybutane is available in databases like SpectraBase,

however, a detailed peak list is not provided in publicly accessible formats. The assignments

are based on characteristic functional group frequencies for ethers.

Table 4: Mass Spectrometry (MS) Fragmentation Data
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Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

72 High [CH₂(CH₂)₃OCH₂CH₃]⁺

59 Medium [CH₂CH₂OCH₂CH₃]⁺

31 Medium [CH₂OH]⁺

Source: PubChem.[1] The data was obtained via Gas Chromatography-Mass Spectrometry

(GC-MS).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of a Liquid Sample

Sample Preparation: A small amount of liquid 1,4-diethoxybutane (typically 5-20 mg for ¹H,

20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a standard 5 mm

NMR tube.[2]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called shimming.

For ¹H NMR, a standard single-pulse experiment is performed.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

The free induction decay (FID) signal is acquired.

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier

transform. The resulting spectrum is then phased, baseline-corrected, and referenced

(typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR of a Liquid Sample

Instrument Preparation: The ATR accessory is installed in the FT-IR spectrometer. A

background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric

and instrumental contributions.

Sample Application: A small drop of liquid 1,4-diethoxybutane is placed directly onto the

surface of the ATR crystal, ensuring complete coverage of the sampling area.[3]

Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve

the signal-to-noise ratio. The spectrum is typically collected in the mid-infrared range (e.g.,

4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of a Volatile Liquid

Sample Introduction: A small amount of the volatile liquid 1,4-diethoxybutane is introduced

into the mass spectrometer. For a pure, volatile sample, this can be done via a heated direct

insertion probe or through the injection port of a gas chromatograph (GC-MS).[4]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

molecular ion (M⁺•) and various fragment ions.[5]
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Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis.
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Caption: A flowchart illustrating the general workflow for obtaining and processing

spectroscopic data.
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Caption: A simplified diagram showing the conceptual fragmentation of 1,4-diethoxybutane in

a mass spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Diethoxybutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077941#spectroscopic-data-of-1-4-diethoxybutane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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